2-Bromophenyl carbonofluoridate
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Overview
Description
2-Bromophenyl carbonofluoridate is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of phenyl carbonofluoridate, where a bromine atom is substituted at the second position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl carbonofluoridate typically involves the reaction of 2-bromophenol with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{2-Bromophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenyl carbonofluoridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-bromophenol and carbon dioxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-Bromophenol and carbon dioxide.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromophenyl carbonofluoridate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is employed in the preparation of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Bromophenyl carbonofluoridate involves its reactivity towards nucleophiles. The carbonofluoridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a carbonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Phenyl carbonofluoridate: Lacks the bromine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Chlorophenyl carbonofluoridate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Fluorophenyl carbonofluoridate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 2-Bromophenyl carbonofluoridate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
2286-70-6 |
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Molecular Formula |
C7H4BrFO2 |
Molecular Weight |
219.01 g/mol |
IUPAC Name |
(2-bromophenyl) carbonofluoridate |
InChI |
InChI=1S/C7H4BrFO2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
InChI Key |
YDUZLZWJDOSNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)F)Br |
Origin of Product |
United States |
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